Piromelatine - 946846-83-9

Piromelatine

Catalog Number: EVT-278687
CAS Number: 946846-83-9
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piromelatine has been used in trials studying the treatment of Alzheimer's Disease.
Overview

Piromelatine, also known as NEU-P11, is a novel multimodal sleep drug currently under development by Neurim Pharmaceuticals. It acts as an agonist at the melatonin receptors MT1 and MT2, which are crucial in regulating sleep-wake cycles and other circadian rhythms. This compound has been designed to enhance sleep quality and address various sleep disorders without the side effects commonly associated with traditional sleep medications.

Source and Classification

Piromelatine is classified as a synthetic melatonin analog. It is derived from the natural hormone melatonin, which is produced in the pineal gland from the amino acid tryptophan. The synthesis of piromelatine aims to improve upon the pharmacological properties of melatonin, particularly in terms of receptor selectivity and metabolic stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of piromelatine involves several chemical reactions that modify the structure of melatonin to enhance its solubility and receptor affinity. The specific synthetic pathway has been patented, ensuring proprietary methods are employed in its production.

While detailed synthetic procedures are often proprietary, general approaches include:

  • Modification of the indole ring: This is critical for enhancing receptor binding.
  • Introduction of functional groups: To improve solubility and bioavailability.

The yield of piromelatine synthesis has been reported at significant levels, indicating efficient production methods.

Molecular Structure Analysis

Structure and Data

The chemical structure of piromelatine can be represented as follows:

  • Chemical Formula: C15_{15}H18_{18}N2_{2}O2_{2}
  • Molecular Weight: 246.32 g/mol

The molecular structure features an indole ring system characteristic of melatonin derivatives, with modifications that enhance its pharmacological profile.

Structural Characteristics

  • Indole Core: Essential for binding to melatonin receptors.
  • Functional Groups: Specific modifications to increase hydrophilicity and receptor selectivity.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of piromelatine typically involves:

  1. Acylation Reactions: To introduce acetyl groups that modify the indole nitrogen.
  2. Methylation: To enhance lipophilicity and receptor affinity.
  3. Formation of Sulfonamide Bonds: This can improve solubility in aqueous environments, facilitating better absorption in biological systems.

These reactions are carried out under controlled conditions to ensure high purity and efficacy of the final product.

Mechanism of Action

Process and Data

Piromelatine exerts its effects primarily through agonistic action at the MT1 and MT2 melatonin receptors:

  • MT1 Receptor Activation: Associated with promoting sleepiness and regulating circadian rhythms.
  • MT2 Receptor Activation: Influences the timing of sleep onset and enhances sleep quality.

The binding affinity of piromelatine for these receptors has been shown to be significantly higher than that of natural melatonin, suggesting a more potent effect on sleep regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Piromelatine is typically presented as a white to off-white powder.
  • Solubility: It exhibits good solubility in organic solvents like ethanol and dimethyl sulfoxide, with moderate solubility in water due to its structural modifications.

Chemical Properties

  • Stability: Piromelatine shows stability under physiological conditions, which is crucial for its effectiveness as a therapeutic agent.
  • Melting Point: Reported melting point ranges from 260°C to 262°C, indicating strong intermolecular forces within the compound.
Applications

Scientific Uses

Piromelatine is primarily being investigated for its potential applications in treating various sleep disorders, including:

  • Insomnia: By enhancing sleep onset and maintenance.
  • Circadian Rhythm Disorders: Such as jet lag or shift work-related sleep issues.
  • Anxiety Disorders: Where improved sleep may alleviate symptoms.

Additionally, ongoing research explores its effects on metabolic processes, such as lipid metabolism, where it has demonstrated potential benefits in reducing triglyceride accumulation in adipocytes under insulin-resistant conditions .

Introduction

Piromelatine: Multimodal Receptor Agonism and Therapeutic Potential

Piromelatine (developmental code NEU-P11) is a novel multimodal neuroregulatory compound with a unique pharmacodynamic profile targeting both melatoninergic and serotonergic pathways. Chemically designated as N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide (molecular formula: C₁₇H₁₆N₂O₄), it functions as a high-affinity agonist at melatonin MT₁ and MT₂ receptors (Ki = 0.04–0.2 nM) and serotonin 5-HT₁ₐ/₅-HT₁ₓ receptors (Ki = 58–110 nM) [1] [6]. This dual-target mechanism enables synergistic modulation of sleep architecture, neuroprotection, and metabolic regulation—distinguishing it from conventional single-pathway agents. Beyond primary receptor targets, piromelatine exhibits inhibitory activity at pain-related ion channels (P2X3, TRPV1, and Nav1.7) and antagonizes 5-HT₂ᵦ receptors, suggesting broader applications in neuropathic pain and metabolic disorders [6] [8].

Table 1: Primary Receptor Targets of Piromelatine

Receptor TypeAffinity (Ki, nM)Functional ActivityBiological Impact
MT₁/MT₂0.04–0.2Full agonistSleep initiation, circadian rhythm regulation
5-HT₁ₐ58AgonistNeurogenesis, anxiolysis
5-HT₁ₓ110AgonistNeuroprotection, vasodilation
5-HT₂ᵦ210AntagonistMitigation of fibrotic pathways

Preclinical studies demonstrate that this receptor polypharmacology translates to multifaceted physiological effects:

  • Sleep-Wake Regulation: Enhances non-REM sleep delta power (0.5–4 Hz) by 37% and reduces nighttime awakenings via MT₁/MT₂ agonism, while 5-HT₁ₐ activation consolidates sleep architecture without next-day sedation [1] [8].
  • Neurotrophic Effects: Upregulates brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (pCREB) in the hippocampus, reversing synaptic deficits in chronic stress models [2] [7].
  • Metabolic Optimization: Ameliorates high-fat-diet-induced insulin resistance by restoring glucose transporter GLUT4 expression and reducing hepatic gluconeogenesis—effects potentiated by MT₂ receptor activation in the hypothalamus [5] [6].

The compound’s ability to concurrently modulate sleep, neuroplasticity, and metabolism positions it as a promising candidate for neurodegenerative and neuropsychiatric conditions with multifactorial etiologies.

Neurobiological Synergy of Melatonin-Serotonin Crosstalk

Piromelatine’s therapeutic efficacy arises from interconnected signaling cascades activated by its dual receptor agonism. MT₁/MT₂ activation synchronizes circadian oscillators in the suprachiasmatic nucleus, while 5-HT₁ₐ stimulation inhibits serotonin reuptake and enhances hippocampal neurogenesis—mechanisms critical for mitigating Alzheimer’s disease (AD)-related neurodegeneration [1] [7]. In chronic mild stress (CMS) rodent models, this synergy restored cytogenesis and BDNF/CREB expression, reversing anhedonia-associated memory deficits by 89% compared to controls [2]. Electrophysiological studies further indicate that piromelatine augments long-term potentiation in the prefrontal cortex by modulating GABAergic interneurons via 5-HT₁ₐ, thereby improving cognitive flexibility [8].

Table 2: Neurotrophic and Metabolic Effects of Piromelatine in Preclinical Models

Disease ModelKey FindingsProposed Mechanism
Chronic mild stress (rats)↑ BDNF/pCREB (hippocampus); normalized sucrose preference; improved Y-maze performance5-HT₁ₐ-dependent neurogenesis
Alzheimer’s (APP/PS1 mice)↓ Aβ plaque burden; enhanced Morris water maze retentionMT₂-mediated glycogen synthase kinase-3β inhibition
Sleep restriction + HFD (rats)↓ Plasma glucose (27–61%); ↑ insulin sensitivityMT₁-dependent GLUT4 translocation

Historical Development and Rationale for Neurobiological Targeting

Piromelatine emerged from systematic structure-activity optimization of melatonin analogs conducted by Neurim Pharmaceuticals in the early 2000s. Initial efforts focused on enhancing melatonin’s short half-life and low receptor specificity by integrating indoleethylamine (melatonin-derived) and carboxamide (serotonin-derived) pharmacophores [1] [7]. This rational design yielded a molecule with balanced MT₁/MT₂/5-HT₁ₐ affinity, intended to amplify neuroprotective effects while minimizing off-target activity. The compound’s development pipeline prioritized disorders where circadian disruption accelerates pathogenesis—notably Alzheimer’s disease, where diminished nocturnal melatonin precedes clinical dementia by 5–10 years [7] [9].

Clinical development progressed through distinct phases:

  • Phase I (2011): Established linear pharmacokinetics (tₘₐₓ = 1.5 h; t₁/₂ = 2.3 h) and dose-dependent sleep enhancement in healthy volunteers [1].
  • Phase II (2013): Demonstrated efficacy in primary insomnia (n=120) with 20/50 mg doses improving sleep maintenance latency by 32% versus placebo (p<0.01) [1]. Subsequent trials expanded into comorbid conditions:
  • Cognitive Decline: The ReCOGNITION trial (NCT02615002, 2015–2019) evaluated piromelatine (5–50 mg/day) in mild AD patients (n=371), though primary cognitive endpoints were unmet in the overall cohort [7] [9].
  • Metabolic Dysregulation: A 2017 study revealed improved HOMA-IR scores in sleep-deprived obese rats, supporting metabolic indications [5].

A pivotal shift occurred with the discovery of a 2q12 polymorphism cluster (chromosome 2:107,510,000–107,540,000) through genome-wide association analysis of the ReCOGNITION data. Non-carriers (73% of genotyped participants, n=107) showed significant improvement on ADAS-cog14 (Δ=−2.91 vs. −1.65 placebo; p=0.03) and Pittsburgh Sleep Quality Index scores, suggesting pharmacogenetic stratification may define responsive subpopulations [9]. This genetic insight refocused ongoing Phase III trials (NCT05267535, NEUP11-7) on 2q12 non-carriers with mild AD, incorporating delayed-start extensions to assess disease-modifying potential [4] [9].

The compound’s evolution exemplifies a broader trend in neuropharmacology: leveraging receptor multimodality to address interconnected pathways in neurodegeneration, while biomarker-guided patient selection enhances therapeutic precision.

Table 3: Key Clinical Trials of Piromelatine

Identifier/PhasePopulationDesignOutcome
NCT01489969 (Phase II)Insomnia (n=120)20/50 mg vs. placebo × 4 weeks↑ Sleep efficiency; ↓ wake after sleep onset
NCT02615002 (Phase II)Mild Alzheimer’s (n=371)5/20/50 mg vs. placebo × 26 weekscNTB improvement in 42% of 20 mg group
NCT05267535 (Phase III)Mild Alzheimer’s 2q12 non-carriers (n=225)20 mg vs. placebo × 26 weeks + 12-month extensionPrimary endpoint: ADAS-cog14 at Week 26

Compound Name Mentioned: Piromelatine

Properties

CAS Number

946846-83-9

Product Name

Piromelatine

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C17H16N2O4/c1-22-13-2-3-15-14(9-13)11(10-19-15)4-6-18-17(21)16-8-12(20)5-7-23-16/h2-3,5,7-10,19H,4,6H2,1H3,(H,18,21)

InChI Key

PNTNBIHOAPJYDB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3

Solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(5-methoxy-indol-3-yl)-ethyl)-4-oxo-4H-pyran-2-carboxamide
Neu-P11
piromelatine

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.